Chlorovulone I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

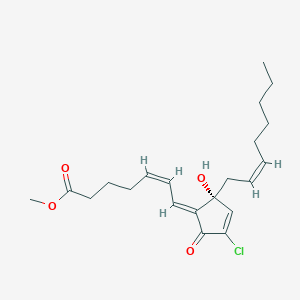

Chlorovulone I is a halogenated prostanoid isolated from the soft coral Clavularia viridis, a stolonifer species native to Okinawan waters . Structurally, it belongs to the clavulone family of marine prostanoids but is distinguished by a chlorine substitution at the C-10 position and a 12R-hydroxyl stereochemistry . Its core structure includes an alkylidencyclopentenone moiety (C5-6 and C7-8 dienone), which is critical for its bioactivity . This compound exhibits potent antiproliferative and cytotoxic effects, particularly against human leukemia (HL-60) cells, with an IC50 of 0.03 µM, surpassing the activity of clavulones and prostaglandin A2 by orders of magnitude .

The compound’s biosynthesis is linked to the unique genetic profile of C. viridis, which produces halogenated prostanoids absent in other Clavularia species . Its discovery in the 1980s marked a significant advance in marine natural product research, revealing coral-derived lipids as a rich source of anticancer agents .

Vorbereitungsmethoden

Flumethasone pivalate is synthesized through a series of chemical reactions involving the esterification of flumethasone with pivalic acid . The synthetic route typically involves the following steps:

Starting Material: Flumethasone, a difluorinated corticosteroid.

Esterification: Flumethasone is reacted with pivalic acid in the presence of a suitable catalyst to form flumethasone pivalate.

Purification: The product is purified using chromatographic techniques to remove any impurities.

Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Flumethasonpivalat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Flumethasonpivalat in reduzierte Formen mit unterschiedlichen pharmakologischen Eigenschaften umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, was zur Bildung neuer Derivate führt

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Flumethasonpivalat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung in Studien zur Kortikosteroidchemie und -synthese verwendet.

Industrie: Wird bei der Entwicklung pharmazeutischer Formulierungen für topische Anwendungen eingesetzt.

Wirkmechanismus

Flumethasonpivalat entfaltet seine Wirkung, indem es an Glukokortikoid-Rezeptoren im Zytoplasma von Zielzellen bindet . Diese Bindung führt zur Aktivierung des Rezeptors, der dann in den Zellkern transloziert und die Expression spezifischer Gene moduliert, die an entzündlichen und immunologischen Reaktionen beteiligt sind . Die Verbindung unterdrückt das Immunsystem, indem sie die Funktion des Lymphsystems verringert, die Immunglobulin- und Komplementkonzentrationen reduziert und die Antigen-Antikörper-Bindung stört .

Wirkmechanismus

Flumethasone pivalate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells . This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes involved in inflammatory and immune responses . The compound suppresses the immune system by decreasing the function of the lymphatic system, reducing immunoglobulin and complement concentrations, and interfering with antigen-antibody binding .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Table 1: Structural Features and Bioactivity of Chlorovulone I and Analogues

Key Observations:

Halogenation Enhances Potency : this compound’s chlorine atom confers superior activity over bromine or iodine analogues (Bromovulone I and Iodovulone I), likely due to electronegativity and molecular stability .

Functional Group Necessity: The alkylidencyclopentenone and dienone moieties are indispensable for activity; their removal abolishes cytotoxicity .

Mechanistic Differences

- Cell Cycle Arrest: this compound induces G1-phase blockade at cytotoxic concentrations (>0.3 µM), while non-toxic doses transiently inhibit S-phase entry . Clavulones, in contrast, exhibit weaker G1 effects .

- DNA Synthesis Inhibition : this compound suppresses DNA synthesis in HL-60 cells at lower concentrations (0.03 µM) compared to clavulones (0.4 µM) .

Research Findings and Implications

- Therapeutic Potential: this compound’s potency against leukemia cells positions it as a lead compound for antileukemic drug development .

- Structure-Activity Relationship (SAR): Halogenation at C-10 and dienone integrity are critical for bioactivity, guiding synthetic efforts to optimize analogues .

- Ecological Significance: The production of halogenated prostanoids in C. viridis may serve as a chemical defense mechanism, highlighting coral biodiversity’s pharmacological value .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Chlorovulone I in laboratory settings?

Methodological Answer :

-

Synthesis : Follow multi-step organic synthesis protocols, including Claisen condensation and halogenation, with strict control of reaction conditions (temperature, solvent purity, catalyst ratios). Purify intermediates via column chromatography .

-

Characterization : Validate structure using 1H-/13C-NMR, high-resolution mass spectrometry (HRMS), and HPLC (≥95% purity). For novel derivatives, include X-ray crystallography or 2D-NMR for stereochemical confirmation .

-

Example Table :

Step Technique Key Parameters Outcome 1 Claisen Condensation 80°C, DMF, 12h Intermediate A (Yield: 65%) 2 Halogenation Cl₂ gas, 0°C, 2h Crude this compound 3 Purification Silica gel, hexane:EtOAc (3:1) Final product (Purity: 97%)

Q. Which in vitro assays are most reliable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin assays with triplicate technical replicates. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%) .

- Dose-Response Analysis : Test logarithmic concentrations (1 nM–100 µM) to calculate IC₅₀. Validate with nonlinear regression models (e.g., GraphPad Prism) .

- Data Reporting : Adhere to MIAME standards for transparency. Disclose cell line origins (e.g., ATCC authentication) and culture conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values of this compound across independent studies?

Methodological Answer :

- Identify Variables : Compare assay conditions (cell line passage number, serum concentration, incubation time). For example, IC₅₀ discrepancies in HeLa cells may arise from hypoxia vs. normoxia .

- Meta-Analysis : Pool raw data from public repositories (e.g., ChEMBL) and apply mixed-effects models to account for inter-study variability .

- Validation Experiment : Replicate conflicting studies under standardized conditions. Use blinded analysis to minimize bias .

Q. What strategies optimize this compound’s stability in physiological conditions for in vivo studies?

Methodological Answer :

-

Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility. Monitor stability via HPLC at 37°C/pH 7.4 over 24h .

-

Pharmacokinetic Testing : Administer via intravenous/oral routes in murine models. Collect plasma at intervals (0, 1, 4, 8h) and quantify using LC-MS/MS. Calculate half-life (t1/2) and bioavailability .

-

Example Stability Data :

Formulation % Remaining at 24h (37°C) Free Compound 12% Liposomal 78% Cyclodextrin 65%

Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity for target enzymes?

Methodological Answer :

- Analog Design : Synthesize derivatives with substitutions at C-3 (halogens) and C-15 (alkyl chains). Prioritize candidates via molecular docking (e.g., AutoDock Vina) .

- Enzymatic Assays : Test inhibition against isoforms (e.g., COX-1 vs. COX-2) using fluorogenic substrates. Calculate selectivity indices (SI = IC₅₀(off-target)/IC₅₀(target)) .

- Data Interpretation : Use heatmaps to visualize SAR trends (e.g., bulky substituents correlate with COX-2 selectivity) .

Q. Methodological Best Practices

- Reproducibility : Document all protocols in supplementary materials, including raw data and instrument calibration logs .

- Conflict Resolution : Pre-register hypotheses on Open Science Framework to mitigate HARKing (Hypothesizing After Results are Known) .

- Ethical Compliance : Disclose animal ethics approvals (e.g., IACUC) and cytotoxic waste disposal methods in the "Experimental" section .

Eigenschaften

CAS-Nummer |

100295-81-6 |

|---|---|

Molekularformel |

C21H29ClO4 |

Molekulargewicht |

380.9 g/mol |

IUPAC-Name |

methyl (Z,7E)-7-[(2R)-4-chloro-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |

InChI |

InChI=1S/C21H29ClO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7-,12-9-,17-13-/t21-/m1/s1 |

InChI-Schlüssel |

CTIZPKYMYVPNGA-DJKWDOPVSA-N |

SMILES |

CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |

Isomerische SMILES |

CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C/C=C\CCCC(=O)OC)Cl)O |

Kanonische SMILES |

CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |

Synonyme |

chlorovulone I |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.